



Spectroscopic Data of Azukisaponin VI: A Technical Guide

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Compound of Interest		
Compound Name:	Azukisaponin VI	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Azukisaponin VI**, a triterpenoid saponin found in adzuki beans (Vigna angularis). This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by consolidating its mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, along with relevant experimental protocols.

Chemical Structure and Properties

Azukisaponin VI is an oleanane-type triterpenoid saponin. Its structure was first elucidated by Kitagawa et al. in 1983.

Molecular Formula: C54H86O25[1]

IUPAC Name: 3,4-dihydroxy-6-[[4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-11-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl]-1,2,3,4,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

CAS Number: 82801-39-6

Spectroscopic Data



Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with diode array detection and electrospray ionization tandem mass spectrometry (HPLC-DAD-ESI-MSⁿ) has been effectively used for the identification and characterization of **Azukisaponin VI** in adzuki bean extracts. The data presented below is derived from analyses performed in negative ion mode.

Table 1: ESI-MSⁿ Data for Azukisaponin VI

Ion Mode	Precursor Ion [M-	MS² Fragments	MS³ Fragments
	H] ⁻ (m/z)	(m/z)	(from m/z 971)
Negative	1133	971, 809, 795, 471	809, 647

Data sourced from Liu et al., 2017.

Nuclear Magnetic Resonance (NMR) Data

The definitive 1D and 2D NMR spectroscopic data for **Azukisaponin VI** were established in the foundational study by Kitagawa et al. (1983). Regrettably, specific chemical shift and coupling constant data from this primary literature could not be retrieved for inclusion in this guide. Researchers requiring these specific values are directed to the original publication for detailed information.

Experimental Protocols HPLC-DAD-ESI-MSⁿ Analysis of Azukisaponin VI

The following protocol is based on the methodology reported by Liu et al. (2017) for the analysis of saponins in adzuki beans.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
- Ion Trap Mass Spectrometer with an Electrospray Ionization (ESI) source.



Chromatographic Conditions:

- Column: Phenomenex C8 (150 \times 2.0 mm, 5 μ m).
- Mobile Phase:
 - A: Water with 10 mM ammonium acetate.
 - B: Acetonitrile.
- Gradient Elution:
 - o 0-10 min: 10% B
 - 10-30 min: 10-15% B
 - 30-45 min: 15-25% B
 - o 45-55 min: 25-35% B
 - 55-60 min: 35-45% B
 - o 60-70 min: 45-55% B
- Flow Rate: 0.2 mL/min.
- Injection Volume: 10 μL.
- UV Detection: 205 nm for saponins.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Analysis Mode: Tandem multi-stage mass spectrometry (MSⁿ).
- Further specific parameters such as capillary voltage, drying gas flow, and temperature should be optimized for the specific instrument used.



General Protocol for NMR Analysis of Triterpenoid Saponins

The following provides a general workflow for the acquisition of NMR data for triterpenoid saponins like **Azukisaponin VI**.

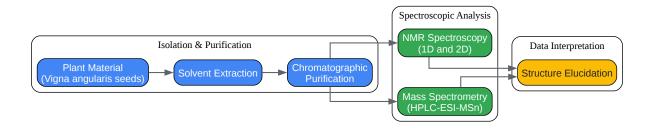
- 1. Isolation and Purification:
- Azukisaponin VI is typically isolated from the seeds of Vigna angularis.
- Extraction is performed using a suitable solvent system, often a methanol-water mixture.
- The crude extract is then subjected to a series of chromatographic techniques for purification, such as column chromatography on silica gel, Sephadex, and preparative HPLC.
- 2. NMR Sample Preparation:
- A purified sample of **Azukisaponin VI** (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- 3. NMR Data Acquisition:
- Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Standard 1D NMR experiments include ¹H and ¹³C{¹H} acquisitions.
- 2D NMR experiments are crucial for structural elucidation and include:
 - COSY (Correlation Spectroscopy) for ¹H-¹H correlations.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) for direct ¹H-¹³C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.



- TOCSY (Total Correlation Spectroscopy) to identify spin systems of the sugar moieties.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine stereochemistry.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **Azukisaponin VI**.



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Figure 1. General workflow for the isolation and spectroscopic analysis of Azukisaponin VI.

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References

- 1. Thieme E-Journals Planta Medica / Abstract [thieme-connect.com]
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